4-O-(b-D-Mannopyranosyl)-D-glucose
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Overview
Description
D-Cellobiose: is a disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond. It is a reducing sugar, meaning it has the ability to act as a reducing agent. This compound is derived from the hydrolysis of cellulose and is commonly found in plant cell walls. D-Cellobiose has significant importance in various scientific fields due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Cellobiose can be synthesized through the enzymatic hydrolysis of cellulose using cellulases, which include endoglucanases, exoglucanases, and β-glucosidases . The enzymatic process involves breaking down the cellulose polymer into smaller units, ultimately yielding D-Cellobiose.
Industrial Production Methods: Industrial production of D-Cellobiose typically involves the use of microbial cellulases. These enzymes are produced by various microorganisms such as fungi and bacteria. The process involves cultivating these microorganisms in a controlled environment, followed by the extraction and purification of the cellulases. The cellulases are then used to hydrolyze cellulose, producing D-Cellobiose .
Chemical Reactions Analysis
Types of Reactions: D-Cellobiose undergoes several types of chemical reactions, including:
Oxidation: D-Cellobiose can be oxidized to form cellobionic acid.
Reduction: It can be reduced to form cellobiitol.
Hydrolysis: D-Cellobiose can be hydrolyzed to yield two glucose molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic conditions are employed for hydrolysis.
Major Products Formed:
Oxidation: Cellobionic acid.
Reduction: Cellobiitol.
Hydrolysis: Glucose.
Scientific Research Applications
D-Cellobiose has a wide range of applications in scientific research, including:
Chemistry:
- Used as a model compound to study cellulose and its derivatives.
- Employed in the synthesis of various oligosaccharides .
Biology:
- Serves as a substrate for studying cellulase enzyme activity.
- Used in permeability tests to study intestinal absorption .
Medicine:
Industry:
- Utilized in the production of biofuels through the enzymatic hydrolysis of cellulose.
- Employed in the food industry as a functional ingredient .
Mechanism of Action
D-Cellobiose exerts its effects primarily through its interaction with cellulase enzymes. The β-1,4-glycosidic bond in D-Cellobiose is cleaved by cellulases, resulting in the release of glucose molecules. This process involves the binding of D-Cellobiose to the active site of the enzyme, followed by the catalytic cleavage of the glycosidic bond . The molecular targets include the catalytic modules of cellulases, which facilitate the hydrolysis of cellulose .
Comparison with Similar Compounds
Maltose: Another disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a β-1,4-glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Uniqueness of D-Cellobiose:
- D-Cellobiose is unique due to its β-1,4-glycosidic bond, which is distinct from the α-1,4-glycosidic bond in maltose and the α-1,2-glycosidic bond in sucrose.
- It serves as a model compound for studying cellulose and its derivatives, making it particularly valuable in research related to biofuels and renewable energy .
Properties
CAS No. |
16462-44-5 |
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Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-CUHNMECISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
physical_description |
Solid; [Merck Index] White solid; [Acros Organics MSDS] |
Origin of Product |
United States |
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